molecular formula C16H16N6O4 B2948150 N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1002043-04-0

N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2948150
CAS RN: 1002043-04-0
M. Wt: 356.342
InChI Key: ZYWYISXHNBWGKR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as DMNPY, is a chemical compound that has been widely studied for its potential applications in scientific research. DMNPY is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related pyrazole derivatives have demonstrated their potential in forming compounds with significant antitumor, antifungal, and antibacterial properties. These compounds have been synthesized and characterized using various spectroscopic methods, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, providing insights into their structural properties and the basis for their biological activities (Titi et al., 2020).

Biological Activities

  • A study focusing on the synthesis of pyrimidine linked pyrazole heterocyclics explored their insecticidal and antibacterial potential. These compounds showed promising results against Pseudococcidae insects and selected microorganisms, highlighting their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
  • Another research effort synthesized benzimidazole derivatives, which were found to have significant potential for further exploration as anticancer agents. These compounds underwent various reactions to yield novel structures with promising biological activities (Fikry et al., 2015).
  • Research on diazo dyes derived from Pyrazolo[1,5-a]pyrimidine revealed that these compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, they showed excellent antioxidant activities, comparable to Vitamin C in some cases, suggesting their utility in medicinal chemistry (Şener et al., 2017).

Anticancer Potential

  • Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, indicating their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antidepressant and Nootropic Agents

  • Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone were synthesized and evaluated for their antidepressant and nootropic activities. These compounds showed significant activity, suggesting their potential for development into therapeutic agents for central nervous system disorders (Thomas et al., 2016).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-10-6-15(19-11-4-5-13(25-2)14(7-11)26-3)20-16(18-10)21-9-12(8-17-21)22(23)24/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWYISXHNBWGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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